molecular formula C16H13NOS2 B14451916 3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one CAS No. 74360-65-9

3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one

Cat. No.: B14451916
CAS No.: 74360-65-9
M. Wt: 299.4 g/mol
InChI Key: JONIAYCRROSVEC-UHFFFAOYSA-N
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Description

3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one is an organic compound with a complex structure that includes both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indolizine Core: This can be achieved through cyclization reactions involving pyridine derivatives.

    Introduction of the Phenyl Group: This step often involves palladium-catalyzed cross-coupling reactions.

    Incorporation of the Sulfur Groups: This can be done through nucleophilic substitution reactions using thiol reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfur groups.

    Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Palladium catalysts and various ligands are often used in cross-coupling reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Desulfurized indolizine derivatives.

    Substitution: Various substituted indolizine derivatives.

Scientific Research Applications

3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

Mechanism of Action

The mechanism of action of 3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one involves its interaction with various molecular targets. The sulfur atoms can form bonds with metal ions, which can affect enzyme activity. The indolizine core can interact with DNA or proteins, potentially leading to biological effects such as inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Methylsulfanyl)methylidene]-1-phenylindolizin-2(3H)-one
  • 3-[(Sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one
  • 3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-(4-methylphenyl)indolizin-2(3H)-one

Uniqueness

3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one is unique due to the presence of both methylsulfanyl and sulfanyl groups, which can provide distinct chemical reactivity and biological activity compared to similar compounds. The combination of these functional groups with the indolizine core makes it a versatile compound for various applications.

Properties

CAS No.

74360-65-9

Molecular Formula

C16H13NOS2

Molecular Weight

299.4 g/mol

IUPAC Name

methyl 2-hydroxy-1-phenylindolizine-3-carbodithioate

InChI

InChI=1S/C16H13NOS2/c1-20-16(19)14-15(18)13(11-7-3-2-4-8-11)12-9-5-6-10-17(12)14/h2-10,18H,1H3

InChI Key

JONIAYCRROSVEC-UHFFFAOYSA-N

Canonical SMILES

CSC(=S)C1=C(C(=C2N1C=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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